5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their antifungal, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzohydrazide with methyl isocyanate under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption and cell death. In cancer cells, it can inhibit enzymes involved in DNA replication and repair, resulting in cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: Lacks the methyl and 4-methylphenyl substitutions, making it less hydrophobic and potentially less active in certain biological assays.
5-phenyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a phenyl group instead of a 4-methylphenyl group, which may alter its binding affinity and specificity for certain targets.
5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Lacks the 4-methylphenyl group, which may affect its overall stability and solubility.
Uniqueness
The presence of both the methyl and 4-methylphenyl groups in 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid enhances its hydrophobicity and may improve its ability to penetrate cell membranes. This structural uniqueness can lead to higher potency and selectivity in its biological activities compared to similar compounds.
Properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-5-9(6-4-7)14-8(2)12-10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFNOIFAKRXWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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